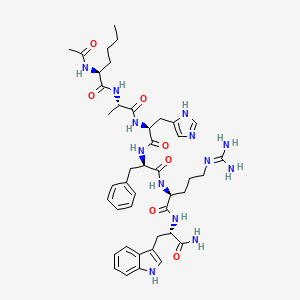

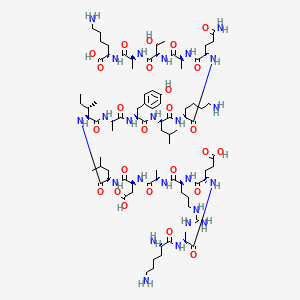

![molecular formula C12H14N2O5 B612889 L-Asparagine, N2-[(phenylmethoxy)carbonyl]- CAS No. 29880-22-6](/img/structure/B612889.png)

L-Asparagine, N2-[(phenylmethoxy)carbonyl]-

Vue d'ensemble

Description

“L-Asparagine, N2-[(phenylmethoxy)carbonyl]-” is an amino acid found in most proteins . It is an essential amino acid in humans, meaning that it cannot be synthesized in the body and must be obtained from the diet. The molecular formula is C12H14N2O5 .

Synthesis Analysis

L-Asparaginase (L-ASNase) is an enzyme that hydrolyses the amino acid asparagine into aspartic acid and ammonia . Systemic administration of bacterial L-ASNase is successfully used to lower the bioavailability of this non-essential amino acid .Molecular Structure Analysis

The molecular structure of “L-Asparagine, N2-[(phenylmethoxy)carbonyl]-” is represented by the IUPAC name (2 S )-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid . The molecular weight is 266.25 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “L-Asparagine, N2-[(phenylmethoxy)carbonyl]-” include a molecular weight of 266.25 g/mol . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Enzymatic Activity and Applications

L-asparagine serves as a substrate for asparaginase, an enzyme with crucial applications in both clinical and food industries. Studies have highlighted the isolation of microbes capable of metabolizing L-asparagine, leading to insights into asparaginase's potential applications beyond its well-known role in leukemia treatment. For instance, Enterobacter cloacae demonstrates the ability to utilize L-asparagine as its sole carbon and nitrogen source, showcasing the enzyme's broader utility in biotechnological processes (Nawaz et al., 1998). Similarly, the study on Erwinia carotovora L-asparaginase emphasizes its substrate specificity, providing a foundation for its application in enzymatic biosensors and the food industry to reduce acrylamide levels (Howard & Carpenter, 1972).

Biotechnological Enhancements

Optimization strategies for L-asparaginase production have been explored, such as in Aspergillus oryzae, highlighting the enzyme's role in reducing acrylamide formation in food products. This not only underscores the enzyme's health implications but also its significance in improving food safety standards (Dias & Sato, 2016).

Clinical and Therapeutic Insights

A comprehensive review on L-asparaginase explores its therapeutic applications, particularly its antitumor activity against acute lymphoblastic leukemia. The review discusses different sources and production methods of L-asparaginase, emphasizing its critical role in cancer treatment and the potential for less toxic, more effective formulations (Batool et al., 2016).

Agricultural and Plant Research

Research on exogenous L-asparagine's effects on plants, such as poplar, provides insight into its role in biomass partitioning and root morphology. This suggests applications of L-asparagine in agriculture, potentially influencing plant growth and nutrient management strategies (Han et al., 2022).

Biosensors Development

The development of L-asparaginase-based biosensors represents an innovative application, particularly for monitoring L-asparagine levels in clinical and food industry contexts. These biosensors offer a promising technology for real-time, sensitive detection of L-asparagine, which could have implications for leukemia treatment and food safety (Nunes et al., 2021).

Mécanisme D'action

Target of Action

The primary targets of L-Asparagine, N2-[(phenylmethoxy)carbonyl]- are Sodium-coupled neutral amino acid transporters and Asparagine synthetase [glutamine-hydrolyzing] . These targets play a crucial role in the metabolism of toxic ammonia in the body .

Mode of Action

L-Asparagine, N2-[(phenylmethoxy)carbonyl]- acts as a substrate for asparaginase, an enzyme that hydrolyzes the amino acid asparagine into aspartic acid and ammonia. This compound inhibits the Sodium-coupled neutral amino acid transporters, thereby affecting the transport of neutral amino acids .

Biochemical Pathways

The compound affects the biochemical pathway involving the metabolism of asparagine. Asparagine synthetase, which attaches ammonia to aspartic acid in an amidation reaction, plays a key role in this pathway . The compound’s interaction with this enzyme can lead to changes in the metabolic control of cell functions, particularly in nerve and brain tissue .

Pharmacokinetics

Result of Action

The molecular and cellular effects of the compound’s action involve the reduction of asparagine levels in the body, which can affect various biological processes. For instance, asparagine is critical for the production of the body’s proteins, enzymes, and muscle tissue .

Propriétés

IUPAC Name |

4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c13-10(15)6-9(11(16)17)14-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,15)(H,14,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCKRCGERFLLHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289208 | |

| Record name | Z-DL-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |

CAS RN |

2304-96-3, 4474-86-6, 29880-22-6 | |

| Record name | CBZ asparagine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CBZ D-Asparagine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CBZ asparagine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Z-DL-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.